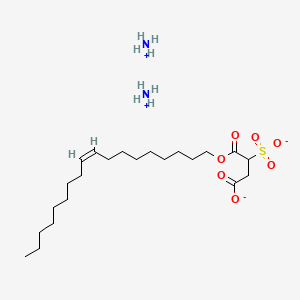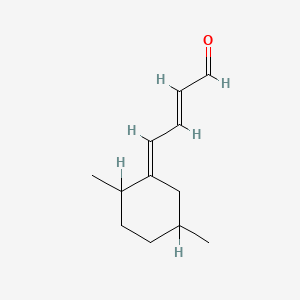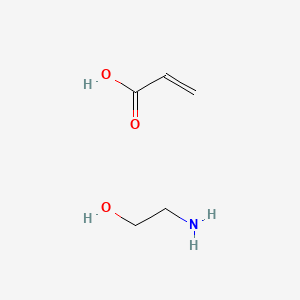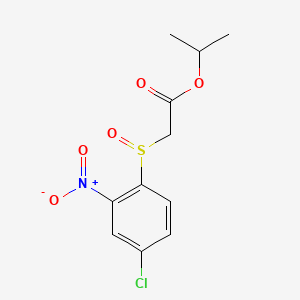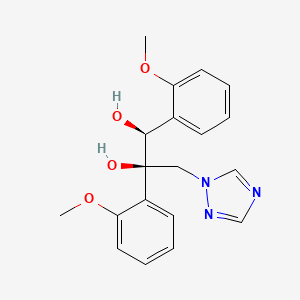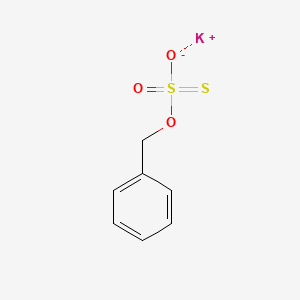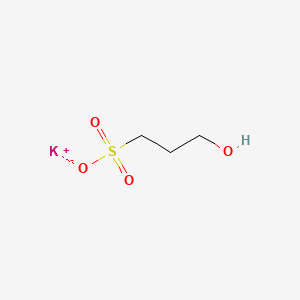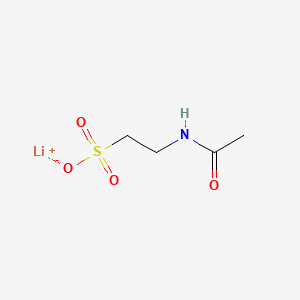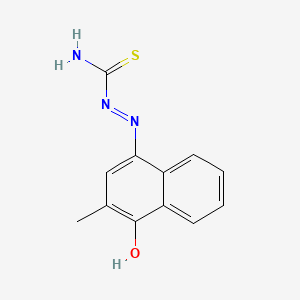
Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI1205-1-1 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of RTI1205-1-1 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve scaling up these laboratory procedures to produce RTI1205-1-1 in larger quantities. The exact details of the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
RTI1205-1-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RTI1205-1-1 may yield different products compared to its reduction or substitution.
Scientific Research Applications
RTI1205-1-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, RTI1205-1-1 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance.
Mechanism of Action
The mechanism of action of RTI1205-1-1 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for developing new therapeutic strategies and applications for RTI1205-1-1.
Comparison with Similar Compounds
RTI1205-1-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. RTI1205-1-1 may exhibit distinct reactivity, stability, or biological activity compared to these similar compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
CAS No. |
54892-67-0 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(4-hydroxy-3-methylnaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C12H11N3OS/c1-7-6-10(14-15-12(13)17)8-4-2-3-5-9(8)11(7)16/h2-6,16H,1H3,(H2,13,17) |
InChI Key |
UCETUOPZQQBVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=NC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


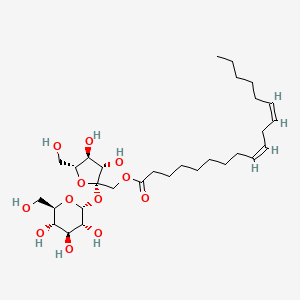
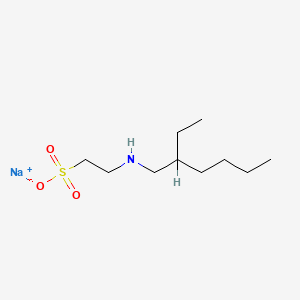

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
